N-acyl thiourea derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1][2] This versatility stems from the unique electronic and structural features of the N-acyl thiourea moiety, which can engage in various biological interactions. These compounds have garnered significant attention for their potential as anticancer, antimicrobial, and anti-inflammatory agents.[1][2] The lipophilic nature of the thiourea group, combined with the hydrogen bonding capabilities of the N-H and C=S groups, allows for effective interaction with a diverse range of biological targets.[3] This guide provides detailed application notes and standardized protocols for the in vitro evaluation of N-acyl thiourea derivatives, empowering researchers to reliably assess their therapeutic potential.
The anticancer potential of N-acyl thiourea derivatives is a rapidly expanding area of research. Their mechanisms of action are often multifactorial, including the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes involved in cancer progression like topoisomerase and histone deacetylases.[4][5] The following protocols are designed to comprehensively assess the cytotoxic and mechanistic aspects of these compounds.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone for determining the cytotoxic effects of novel compounds. It relies on the principle that viable, metabolically active cells can reduce the yellow tetrazolium salt MTT to a purple formazan product, a reaction catalyzed by mitochondrial dehydrogenases. The amount of formazan produced is directly proportional to the number of living cells.[6]
The results should be expressed as the percentage of cell viability relative to the untreated control. The IC50 value can be determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve. A lower IC50 value indicates higher cytotoxic potency. A high IC50 value against the non-cancerous cell line suggests selectivity for cancer cells.
N-acyl thiourea derivatives have shown promising activity against a range of pathogenic bacteria and fungi.[1][10] Their antimicrobial mechanism often involves the inhibition of essential microbial enzymes, such as enoyl-acyl carrier protein (ACP) reductase (FabI) in bacteria.[1] The agar diffusion method is a widely used and effective preliminary screening tool for assessing the antimicrobial potential of these compounds.
This method is based on the diffusion of an antimicrobial agent from a source (e.g., a well or a disk) through an agar medium inoculated with a test microorganism. The presence of a clear zone of inhibition around the source indicates that the compound has inhibited the growth of the microorganism. The diameter of this zone is proportional to the antimicrobial activity of the compound.
A larger zone of inhibition generally indicates greater antimicrobial activity. The results are typically interpreted as susceptible, intermediate, or resistant based on standardized zone diameter breakpoints, although for novel compounds, a direct comparison of zone sizes provides a good preliminary assessment of relative activity.
Chronic inflammation is implicated in a wide range of diseases. N-acyl thiourea derivatives have emerged as potential anti-inflammatory agents, with some studies suggesting their ability to inhibit key inflammatory enzymes like cyclooxygenases (COX) and 5-lipoxygenase (5-LOX).[8][16] A common in vitro model to assess anti-inflammatory activity involves the use of lipopolysaccharide (LPS)-stimulated macrophages, which produce pro-inflammatory mediators like nitric oxide (NO).
The Griess assay is a simple and sensitive colorimetric method for the indirect measurement of NO production by quantifying its stable breakdown product, nitrite (NO2-), in cell culture supernatants.[17][18] In this assay, nitrite reacts with the Griess reagent to form a purple azo compound, the absorbance of which is proportional to the nitrite concentration.
The percentage of NO inhibition is calculated as: [(Nitrite in LPS group - Nitrite in treated group) / Nitrite in LPS group] x 100. A dose-dependent decrease in nitrite concentration, without a significant reduction in cell viability, indicates a true anti-inflammatory effect.
The protocols outlined in this guide provide a robust framework for the initial in vitro evaluation of N-acyl thiourea derivatives for their potential anticancer, antimicrobial, and anti-inflammatory activities. By understanding the principles behind each assay, carefully controlling experimental variables, and being aware of potential limitations, researchers can generate reliable and reproducible data. This systematic approach is crucial for identifying promising lead compounds and advancing the development of novel therapeutics based on the versatile N-acyl thiourea scaffold.
-
van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in molecular biology (Clifton, N.J.), 731, 237–245.
-
Riss, T. L., Moravec, R. A., Niles, A. L., Duellman, S., Benink, H. A., Worzella, T. J., & Minor, L. (2013). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences.
-
Bryan, N. S., & Grisham, M. B. (2007). Methods to detect nitric oxide and its metabolites in biological samples. Free radical biology & medicine, 43(5), 645–657.
-
Tsikas, D. (2007). Analysis of nitrite and nitrate in biological fluids by assays based on the Griess reaction: appraisal of the Griess reaction in the L-arginine/nitric oxide area of research. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 851(1-2), 51–70.
-
Stepanenko, A. A., & Dmitrenko, V. V. (2015). Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability. Gene, 574(2), 193–203.
-
Miller, J. M., Thornsberry, C., & Baker, C. N. (1984). Disk diffusion susceptibility test. Troubleshooting guide. Lab Med, 15(1), 29-33.
-
El-fakharany, E. M., Abu-hassana, A. A., & Aouad, M. R. (2022). N-Naphthoyl Thiourea Derivatives: An Efficient Ultrasonic-Assisted Synthesis, Reaction, and In Vitro Anticancer Evaluations. ACS Omega, 7(7), 6046–6058.
-
Azoia, N. G., Leite, A. S., Silva, C., & Fonseca, A. M. (2020). A Comparison of Different Approaches to Quantify Nitric Oxide Release from NO-Releasing Materials in Relevant Biological Media. International journal of molecular sciences, 21(11), 3995.
-
Giustarini, D., Rossi, R., Milzani, A., & Dalle-Donne, I. (2013). Nitrite and nitrate measurement by Griess reagent in human plasma: evaluation of interferences and standardization. Methods in enzymology, 528, 361–380.
-
Saeed, A., Shahid, M., Channar, P. A., Larik, F. A., El-Seedi, H. R., & Musharraf, S. G. (2022). Structure and surface analyses of a newly synthesized acyl thiourea derivative along with its in silico and in vitro investigations for RNR, DNA binding, urease inhibition and radical scavenging activities. RSC advances, 12(27), 17395–17407.
-
Tsikas, D. (2008). A critical review and discussion of the Griess assay for the measurement of nitrite and nitrate in biological fluids. Analytica chimica acta, 619(1), 1–11.
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]
-
Solomon, V. R., Pundir, S., & Lee, H. (2019). Design and synthesis of 4-piperazinyl quinoline derived urea/thioureas for anti-breast cancer activity by a hybrid pharmacophore approach. Journal of enzyme inhibition and medicinal chemistry, 34(1), 620–630.
-
Roman, R., Pintilie, L., Nuță, D. C., Limban, C., Chiriță, C., Gîrd, C. E., ... & Miron, T. C. (2023). New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. Antibiotics, 12(5), 807.
-
Pintilie, L., Roman, R., Nuță, D. C., Caproiu, M. T., Limban, C., Gîrd, C. E., ... & Miron, T. C. (2023). Contribution to the Synthesis, Characterization, Separation and Quantification of New N-Acyl Thiourea Derivatives with Antimicrobial and Antioxidant Potential. Molecules, 28(20), 7155.
-
Novaković, J., Djordjevic, V., Milosevic, M., Vujic, Z., Novakovic, M., & Dragojevic-Simic, V. (2023). Synthesis, Characterization, and Investigation of Anti-Inflammatory and Cytotoxic Activities of Novel Thiourea Derivatives of Naproxen. Pharmaceutics, 16(1), 1.
-
Al-Hourani, B. J., El-Elimat, T., Al-Dujaili, E. A., Aburjai, T., & Al-Wajih, A. (2020). Design, Synthesis, and Docking Study of Acyl Thiourea Derivatives as Possible Histone Deacetylase Inhibitors with a Novel Zinc Binding Group. ACS omega, 5(13), 7385–7393.
-
Saeed, A., & Abbas, N. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. Chemistry, 6(2), 25.
-
protocols.io. (2023). Cell Viability Assay (MTT Assay) Protocol. Retrieved from [Link]
-
Miller, J. M., Thornsberry, C., & Baker, C. N. (1984). Disk Diffusion Susceptibility Test Troubleshooting Guide. Laboratory Medicine, 15(1), 29-33.
-
Pintilie, L., Roman, R., Nuță, D. C., Caproiu, M. T., Limban, C., Gîrd, C. E., ... & Miron, T. C. (2023). Contribution to the Synthesis, Characterization, Separation and Quantification of New N-Acyl Thiourea Derivatives with Antimicrobial and Antioxidant Potential. Molecules, 28(20), 7155.
-
Novaković, J., Djordjevic, V., Milosevic, M., Vujic, Z., Novakovic, M., & Dragojevic-Simic, V. (2023). Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen. Pharmaceuticals, 16(4), 666.
-
Roman, R., Pintilie, L., Nuță, D. C., Limban, C., Chiriță, C., Gîrd, C. E., ... & Miron, T. C. (2023). New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. Antibiotics, 12(5), 807.
-
Klancnik, A., Piskernik, S., Jersek, B., & Mozina, S. S. (2010). Evaluation of diffusion and dilution methods to determine the antibacterial activity of plant extracts. Journal of microbiological methods, 81(2), 121–126.
-
Al-Omair, M. A., Ali, A. A., Al-Qahtani, S. D., Al-Majid, A. M., Barakat, A., & Soliman, S. M. (2023). Synthesis, Characterization, and Anticancer Activity of New N, N′-Diarylthiourea Derivative against Breast Cancer Cells. Molecules, 28(17), 6397.
-
Wang, H., Li, Z., Liu, Y., You, Q., & Jiang, Z. (2017). Design, synthesis and antibacterial activities of thiouracil derivatives containing acyl thiourea as SecA inhibitors. Bioorganic & medicinal chemistry letters, 27(15), 3465–3469.
-
Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of pharmaceutical analysis, 6(2), 71–79.
-
Chondrex, Inc. (n.d.). MTT Cell Proliferation and Viability Assay Kit. Retrieved from [Link]
-
Modern Medical Laboratory Journal. (2022, January 3). Agar Diffusion Test: the primary method to determine the antimicrobial activity. Retrieved from [Link]
-
Roman, R., Pintilie, L., Nuță, D. C., Limban, C., Chiriță, C., Gîrd, C. E., ... & Miron, T. C. (2023). New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. Antibiotics, 12(5), 807.
-
Pintilie, L., Roman, R., Nuță, D. C., Caproiu, M. T., Limban, C., Gîrd, C. E., ... & Miron, T. C. (2023). Contribution to the Synthesis, Characterization, Separation and Quantification of New N-Acyl Thiourea Derivatives with Antimicrobial and Antioxidant Potential. Molecules, 28(20), 7155.
-
Jia, M., He, L., & Li, M. (2022). Guidelines for anti-inflammatory assays in RAW264. 7 cells. Food Safety and Health, 1(1), 1-6.
-
Ajiboye, T. O., Iliasu, G. A., & Adeoye, J. B. (2018). In vitro nitric oxide scavenging and anti-inflammatory activities of different solvent extracts of various parts of Musa paradisiacal. International Journal of Pharmaceutical Sciences and Research, 9(4), 1394-2506.
-
Pintilie, L., Roman, R., Nuță, D. C., Caproiu, M. T., Limban, C., Gîrd, C. E., ... & Miron, T. C. (2023). Contribution to the Synthesis, Characterization, Separation and Quantification of New N-Acyl Thiourea Derivatives with Antimicrobial and Antioxidant Potential. Molecules, 28(20), 7155.
-
Ullah, F., Ayub, K., Khan, A., Ali, S., Khan, S., & Khan, I. (2023). Investigation of Newly Synthesized Bis-Acyl-Thiourea Derivatives of 4-Nitrobenzene-1, 2-Diamine for Their DNA Binding, Urease Inhibition, and Anti-Brain-Tumor Activities. Molecules, 28(6), 2636.
-
Roman, R., Pintilie, L., Nuță, D. C., Limban, C., Chiriță, C., Gîrd, C. E., ... & Miron, T. C. (2023). New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. Antibiotics, 12(5), 807.